REACTION_CXSMILES
|
[Na].[Cl:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:4]=1[NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:17](=O)[C:18]([OH:20])=[O:19].O.NN.C[O-].[Na+]>C(O)C>[Cl:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:4]=1[NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH2:17][C:18]([OH:20])=[O:19] |f:2.3,4.5,^1:0|
|
Name
|
|
Quantity
|
35.5 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
[o-(3-chloro-o-toluidino)-phenyl]-glyoxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)C)NC1=C(C=CC=C1)C(C(=O)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
28.5 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
sodium methylate
|
Quantity
|
66.2 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the solution is stirred for a further hour at 150°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
slowly distills off
|
Type
|
ADDITION
|
Details
|
To the solution are simultaneously added dropwise 455 ml of ethylene glycol monoethyl ether
|
Type
|
TEMPERATURE
|
Details
|
The internal temperature thereby increases to 130°
|
Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
it is then cooled
|
Type
|
ADDITION
|
Details
|
diluted with 3,000 ml of water
|
Type
|
EXTRACTION
|
Details
|
The solution is extracted twice with 300 ml of ether each time
|
Type
|
EXTRACTION
|
Details
|
The precipitated yellow oil is extracted with 200 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
the ethyl acetate solution is washed with 200 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated at 30° under 11 Torr, whereby [ o-(3-chloro-o-toluidino)-phenyl]-acetic acid
|
Type
|
CUSTOM
|
Details
|
crystallises out
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=CC=C1)C)NC1=C(C=CC=C1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |